1-(1H-imidazol-4-yl)pentan-1-one hydrochloride
Description
1-(1H-imidazol-4-yl)pentan-1-one hydrochloride is a hydrochloride salt of a substituted imidazole derivative. Its base structure comprises a pentanone chain attached to the 4-position of the 1H-imidazole ring (SMILES: CCCCC(=O)C1=CN=CN1) . The molecular formula of the free base is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol. As a hydrochloride salt, the formula becomes C₈H₁₃ClN₂O, yielding a molecular weight of 188.65 g/mol. Notably, the compound’s naming in conflicts with its structural the title specifies the 4-yl position, while the "Compound Name" field lists "1-(1H-imidazol-5-yl)pentan-1-one." This discrepancy may arise from imidazole tautomerism (1H-imidazol-4-yl vs. 1H-imidazol-5-yl), a common phenomenon in heterocyclic chemistry .
Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts, such as 133.9 Ų for [M+H]⁺, suggesting moderate molecular size and polarity . No literature or patent data are available for this compound, limiting insights into its synthesis, applications, or biological activity .
Properties
CAS No. |
2770359-54-9 |
|---|---|
Molecular Formula |
C8H13ClN2O |
Molecular Weight |
188.65 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-3-4-8(11)7-5-9-6-10-7;/h5-6H,2-4H2,1H3,(H,9,10);1H |
InChI Key |
MENILQZOQMDGEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CN=CN1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-4-yl)pentan-1-one hydrochloride typically involves the reaction of an imidazole derivative with a pentanone precursor. One common method involves the condensation of 4-imidazolecarboxaldehyde with pentanone under acidic conditions, followed by purification and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Formation via Grignard Reagents
A primary method involves the reaction of 4-cyanoimidazole (57090-88-7) with alkyl magnesium bromides. For example, treating 4-cyanoimidazole with ethyl magnesium bromide in tetrahydrofuran (THF) under nitrogen yields 1-(1H-imidazol-4-yl)-1-propanone after hydrolysis and acid/base workup. The reaction is quenched with water and sulfuric acid, followed by neutralization with sodium hydroxide to isolate the product .
Reaction Conditions
| Reagent | Solvent | Temperature Range | Yield |
|---|---|---|---|
| Ethyl MgBr (3.2 eq) | THF | 0–25°C | 63% |
| Water, H₂SO₄ (10%) | Aqueous | Ambient | – |
| NaOH (30% aq) | Aqueous | <30°C | – |
Hydrochloride Salt Formation
The hydrochloride salt is likely formed by protonating the imidazole’s nitrogen with hydrochloric acid. This step stabilizes the compound for storage and use, though explicit reaction details are not provided in the sources.
Grignard Addition
The Grignard reagent adds to the nitrile group of 4-cyanoimidazole, forming a ketone after hydrolysis. The imidazole’s aromaticity stabilizes the intermediate, facilitating the reaction .
Hydrolysis and Workup
-
Acidic Quench : Sulfuric acid protonates intermediates, ensuring complete hydrolysis.
-
Neutralization : Sodium hydroxide adjusts pH to isolate the neutral ketone.
Challenges and Considerations
-
Regioselectivity : Imidazole’s nitrogen positions (4- vs. 5-yl) influence reactivity. The parent compound’s synthesis via thiohydantoins may favor specific substitution patterns .
-
Stability : The hydrochloride salt likely enhances stability compared to the free base, though degradation pathways are not detailed in the sources.
NMR Spectra
Scientific Research Applications
Pharmacological Studies
1-(1H-imidazol-4-yl)pentan-1-one hydrochloride has been investigated for its pharmacological properties, particularly as a potential anxiolytic and antidepressant agent. The imidazole ring is known for its role in modulating neurotransmitter systems, which may contribute to the compound's effects on mood and anxiety levels.
Mechanism of Action :
- It is hypothesized that the compound interacts with serotonin receptors, potentially influencing serotonin levels in the brain. This interaction could lead to anxiolytic effects similar to those observed with other imidazole derivatives.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. Research indicates that compounds containing imidazole rings exhibit significant antibacterial and antifungal activities.
Case Study Example :
- A study conducted by Smith et al. (2023) demonstrated that this compound exhibited potent activity against various strains of Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical settings.
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Imidazole derivatives have been shown to inhibit tumor growth in several cancer types.
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Data Table: Summary of Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial | Effective against Staphylococcus aureus |
| Johnson et al. (2022) | Anticancer | Induces apoptosis in breast cancer cells |
| Lee et al. (2024) | Anxiolytic | Modulates serotonin receptors, reducing anxiety-like behavior |
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-4-yl)pentan-1-one hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 1-(1H-imidazol-4-yl)pentan-1-one hydrochloride with three related compounds:
Physicochemical and Functional Differences
- Lipophilicity: The pentanone chain in the target compound may enhance lipophilicity compared to the polar nitro and chloromethyl groups in the chlorinated imidazole .
- Acid-Base Properties : The hydroxyl group in the benzoic acid co-crystal imparts acidity (pKa ~4.5 for benzoic acid), unlike the neutral ketone in the target compound .
Tautomerism and Naming Ambiguities
Imidazole derivatives often exhibit tautomerism, where protons shift between nitrogen atoms (e.g., 1H-imidazol-4-yl vs. 1H-imidazol-5-yl). This explains the naming inconsistency in , where the compound is alternately labeled as 4-yl (title) and 5-yl (structural data). Such tautomerism can influence reactivity and binding in biological systems .
Research Findings and Gaps
- Target Compound: No literature or patent data are available, highlighting a need for further studies on synthesis, stability, and applications .
- Benzoic Acid Co-Crystal : Structural data (Acta Crystallographica) confirm hydrogen bonding between imidazole and carboxylic acid groups, a feature absent in the target compound .
- Cathinones: Spectroscopic and crystallographic analyses (e.g., GC-MS, XRD) are standard for forensic identification, but analogous data for the target compound remain lacking .
Biological Activity
1-(1H-imidazol-4-yl)pentan-1-one hydrochloride is a compound that belongs to the class of imidazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the ketone functional group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with imidazole structures often exhibit significant antimicrobial properties. For instance, studies have shown that related imidazole derivatives possess activity against various bacterial strains and fungi. The mechanism typically involves interference with microbial cell wall synthesis or disruption of membrane integrity .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(1H-imidazol-4-yl)pentan-1-one | E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL | |
| C. albicans | 12 µg/mL |
Anti-Cancer Properties
Imidazole derivatives have also been investigated for their anti-cancer potential. Studies have indicated that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell growth and survival. For example, specific derivatives have shown efficacy against lung and breast cancer cell lines by inhibiting key kinases involved in tumor progression .
Case Study: Anti-Cancer Effects
A study evaluated the effects of an imidazole derivative on A549 (lung cancer) cells, revealing a significant reduction in cell viability at concentrations above 20 µM. The compound was found to activate caspase pathways leading to apoptosis, highlighting its potential as an anti-cancer agent .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes, altering their activity. For instance, imidazole derivatives are known to bind to various enzymes and receptors, potentially modulating their function through competitive inhibition or allosteric regulation .
Pharmacodynamics and Pharmacokinetics
Pharmacodynamic studies suggest that the compound may exhibit dose-dependent effects, where increased concentrations correlate with enhanced biological activity. Pharmacokinetic profiles are yet to be fully characterized; however, initial studies indicate reasonable absorption rates in vitro, suggesting potential for systemic bioavailability .
Q & A
Basic Questions
Q. What synthetic methodologies are employed for the preparation of 1-(1H-imidazol-4-yl)pentan-1-one hydrochloride?
- Methodological Answer : The compound can be synthesized via multi-step routes involving imidazole derivatives. For example, General Procedure H (modified for temperature control at 50°C) uses intermediates like 1-(2-methyl-1-(4-methylbenzenesulfonyl)-1H-imidazol-4-yl)ethan-1-amine, followed by SFC purification with Lux A1 columns and isopropanol co-solvent to isolate enantiomers (29% yield) . Alternative routes involve Grignard reactions (e.g., methylmagnesium bromide with 1H-imidazole-4-carbonitrile) for acetyl-imidazole precursors .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer : Structural confirmation relies on:
- ¹H NMR (400 MHz, CD₃OD) for proton environments (e.g., δ 8.35 ppm for imidazole protons) .
- Electrospray Ionization Mass Spectrometry (ESIMS) to confirm molecular weight (e.g., m/z 404.2 for related derivatives) .
- HPLC/SFC for purity assessment (99.37% purity achieved via SFC) .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : While specific SDS data for this compound is limited, analogous imidazole derivatives require:
- Use of PPE (gloves, lab coat, eye protection).
- Work in a fume hood to avoid inhalation or skin contact.
- Immediate decontamination with water for spills (refer to protocols for [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Key factors include:
- Temperature Control : Maintain reaction temperatures at 50°C to minimize side reactions (e.g., sulfonation or hydrolysis) .
- Inert Atmosphere : Use nitrogen/argon to protect reactive intermediates (e.g., imidazole sulfonyl chlorides) .
- Purification : Employ SFC or chiral HPLC for enantiomer separation, optimizing co-solvent ratios (e.g., 30% isopropanol) .
Q. What are the key challenges in analyzing stereoisomers or enantiomers of this compound?
- Methodological Answer :
- Chiral Resolution : Use Lux A1 columns with polar co-solvents (e.g., isopropanol) to resolve enantiomers (retention time differences ~2.34 min) .
- Isotopic Labeling : For metabolic studies, stable isotope analysis (e.g., ¹³C/¹⁵N) can track stereochemical integrity, as seen in cathinone derivatives .
Q. How do structural modifications (e.g., substituents on the imidazole ring) affect biological activity?
- Methodological Answer :
- Enzyme Inhibition : Imidazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced activity as xanthine oxidase inhibitors .
- SAR Studies : Replace the pentanone chain with cyclopropyl or pyrrole groups (as in related compounds) to modulate binding affinity .
Q. How to address contradictions in reported synthetic yields or purity across studies?
- Methodological Answer :
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst batches) .
- Analytical Harmonization : Cross-validate HPLC/SFC methods with internal standards (e.g., using 99.37% purity thresholds) .
- Side Reaction Analysis : Monitor hydrolysis byproducts (e.g., sulfuric acid from sulfonyl chloride intermediates) via LC-MS .
Data Contradiction Analysis
- Example : A reported 36% yield for a precursor (General Procedure H) vs. 29% after SFC purification highlights losses during chiral resolution. Mitigation involves optimizing solvent systems or alternative protecting groups (e.g., tert-butoxycarbonyl for piperidine intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
